molecular formula C24H20N2O B176898 1-(1-trityl-1H-imidazol-4-yl)ethanone CAS No. 116795-55-2

1-(1-trityl-1H-imidazol-4-yl)ethanone

Cat. No.: B176898
CAS No.: 116795-55-2
M. Wt: 352.4 g/mol
InChI Key: CXHBDLBUHRTUCX-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(1-trityl-1H-imidazol-4-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 1H-imidazole-4-carbaldehyde with trityl chloride in the presence of a base, followed by oxidation to form the ethanone derivative . The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(1-Trityl-1H-imidazol-4-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(1-Trityl-1H-imidazol-4-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1-trityl-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The trityl group may enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

1-(1-Trityl-1H-imidazol-4-yl)ethanone can be compared with other imidazole derivatives, such as:

Properties

IUPAC Name

1-(1-tritylimidazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O/c1-19(27)23-17-26(18-25-23)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHBDLBUHRTUCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439799
Record name 1-(1-trityl-1H-imidazol-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116795-55-2
Record name 1-(1-trityl-1H-imidazol-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 1-(1-trityl-1H-imidazol-4-yl)ethanol (8.06 g, 22.7 mmol) in dioxane (400 mL) is added manganese dioxide (9.9 g, 113.8 mmol). The reaction mixture is heated to 90° C. and stirred for 18 h. The reaction is allowed to cool to room temperature and filtered through diatomaceous earth. The filtered solvent is removed in vacuo to yield the product. MS (ESI) m/z 353 (M+H) (prepared similarly in Bioorg. Med. Chem. 2004, 12(9), 2251.)
Quantity
8.06 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
9.9 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 221.3 g (2.544 moles) of manganese dioxide and 56.9 g (0.161 mole) of alpha-methyl-1-triphenylmethyl-1H-imidazole-4-methanol dissolved in 2.5 liters of chloroform is heated under reflux for 90 minutes. The solution is then cooled to about 50° C., filtered and the chloroform is eliminated by distillation. The residue is dissolved in 400 ml of isopropyl alcohol and filtered hot on Norit. The product crystallizes upon cooling. There are obtained 32.8 g of 1-(1-triphenylmethyl-1H-imidazol-4-yl)-1-ethanone. Yield: 58% of theory; M.P.: 158°-160° C.
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
56.9 g
Type
reactant
Reaction Step Two
Quantity
221.3 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 1-(1H-imidazol-4-yl)ethanone (200 mg, 1.82 mmol) in DMF (4 mL) was introduced triethylamine (0.38 mL, 2.72 mmol) and trityl chloride (506.34 mg, 1.82 mmol). The reaction mixture was stirred at room temperature for 2 h. Aqueous brine solution (5 mL) was added to the reaction mixture and the product extracted with EtOAc (2×10 mL). The combined organics were dried (Na2SO4), filtered and concentrated in vacuo. The crude product was purified by flash chromatography (Isolute, 1-10% methanol gradient in DCM) to give the title intermediate as a clear oil: 1H NMR (500 MHz, CDCl3) delta 2.55 (3H, s), 7.18-7.06 (6H, m), 7.40-7.29 (9H, m), 7.44 (1 H, d, J=1.3 Hz), 7.58 (1H, d, J=1.4 Hz); LC-MS: m/z=+375.10 (M+Na)+.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step One
Quantity
506.34 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 1-(1-trityl-1H-imidazol-4-yl)ethanol (4.0 g, 11.3 mmol) in anhydrous 1,4-dioxane (150 mL) was added activated MnO2 (2.5 g, 28.2 mmol) at 0° C. The mixture was refluxed for 2 hours. TLC (EtOAc/Petroleum ether 1:2) showed the starting material was consumed completely, and the mixture was filtered. The filter cake was washed with dry CH2Cl2 (5×50 mL) and the filtrate was evaporated to afford the title compound (4.0 g, 100%) as a white solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 g
Type
catalyst
Reaction Step One
[Compound]
Name
EtOAc Petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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